molecular formula C8H14O4 B2594292 2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetic acid CAS No. 2138052-20-5

2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetic acid

Cat. No.: B2594292
CAS No.: 2138052-20-5
M. Wt: 174.196
InChI Key: RQSCLEYVEKVDMZ-UHFFFAOYSA-N
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Description

“2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetic acid” is a chemical compound with the molecular formula C8H14O4 . It has a molecular weight of 174.2 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O4/c1-8(2)5-11-4-6(12-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) has been identified as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This compound exhibits various biological activities including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage in animal models (Laufer et al., 1994).

Catalytic Applications in Chemical Synthesis

Research has explored the acid-catalysed condensation of glycerol with various chemicals, including acetone and dimethyl acetals, to synthesize [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds, particularly [1,3]dioxan-5-ols, are of interest as precursors for 1,3-propanediol derivatives, presenting potential novel platform chemicals derived from renewable materials (Deutsch et al., 2007).

Environmental Impact Studies

Studies have investigated the environmental impact of 2,4-dichlorophenoxy acetic acid (2,4-D DMA), a related compound, on aquatic ecosystems. For instance, it was found that 2,4-D DMA could stimulate the growth of rooted macrophytes in ponds and influence the photosynthetic uptake of carbon in natural phytoplankton assemblages (Boyle, 1980).

Structural and Bioactivity Studies of Copper Complexes

Copper complexes with commercial auxin herbicides, including 2,4-D, have been synthesized and characterized. These complexes exhibit varied structures and bioactivities, with potential applications in antimicrobial treatments (Psomas et al., 1998).

Synthesis and Structural Analysis of Novel Compounds

The synthesis and crystal structure of novel compounds like 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones have been reported, with a focus on understanding their physicochemical properties and potential applications in various fields, including pharmacology (Patel et al., 2022).

Fluorographic Applications

The fluorographic detection of radioactivity in polyacrylamide gels using 2,5-diphenyloxazole in acetic acid has been optimized. This procedure offers technical advantages, such as not requiring pre-fixation of proteins in gels and compatibility with both agarose and acrylamide gels (Skinner & Griswold, 1983).

Asymmetric Synthesis in Organic Chemistry

The asymmetric synthesis of 1,2-dioxolane-3-acetic acids, including the synthesis and configurational assignment of plakinic acid A, has been reported. This research is significant for understanding the stereochemistry involved in organic synthesis processes (Dai et al., 2006).

Pharmacological Applications

The HMG-CoA reductase inhibitor rosuvastatin and the natural styryl lactone cryptomoscatone E1 have been synthesized using racemic syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate. This showcases the compound's relevance in the field of pharmacology (Ramesh et al., 2017).

Dental Development Research

The effects of 2,4-dichlorophenoxy acetic acid dimethyl amine salt on dental hard tissue formation in rats have been investigated, indicating that environmental contaminants like chlorinated organic pesticides can impact dental development (Alpöz et al., 2001).

Adsorption and Thermodynamics in Environmental Studies

Adsorption behavior of trichlorophenoxy acetic acid on specific nano-composites has been studied to understand its efficacy in pesticide-sensitive membrane electrodes. This research contributes to environmental science, particularly in understanding pesticide interactions with various materials (Khan & Akhtar, 2011).

Scientometric Review of Herbicide Toxicity

A scientometric review has been conducted to analyze global trends and identify research gaps in the study of 2,4-D herbicide toxicity. This type of research is crucial in understanding the broader impacts and concerns related to herbicide use (Zuanazzi et al., 2020).

Environmental Pollution Control

Studies have been conducted on the prevention and control of dimethylamine vapors emission in herbicide production plants, focusing on improving air quality and reducing environmental pollution (Arsenijević et al., 2008).

Biomedical Research on Stem Cells

Research has been conducted on the biological effects of 2,4-D on human dental pulp stem cells (hDPSCs), focusing on understanding its impact on cell viability, oxidative stress, and apoptosis. This is significant in assessing the potential health risks of herbicides (Mahmoudinia et al., 2019).

Chemical Synthesis Techniques

The synthesis of 3-enoyltetramic acids using a new acyl ylide conjugate of Meldrum’s acid demonstrates advanced techniques in organic synthesis, contributing to the development of new pharmaceuticals and chemicals (Lovmo et al., 2017).

Herbicide Movement in Agricultural Settings

Investigations into the movement of herbicides, including the dimethylamine salt of (2,4-dichlorophenoxy)acetic acid, under various irrigation regimes on turfgrass, provide insights into environmental and agricultural practices (Starrett et al., 2000).

Toxicity Studies on Aquatic Organisms

The acute toxicity of (2,4-dichlorophenoxy)acetic acid on crayfish (Astacus leptodactylus) has been studied to understand its impact on non-target aquatic organisms. This research is crucial in assessing the environmental hazards of widely used agricultural herbicides (Benli et al., 2007).

Atmospheric Chemistry Research

Studies on measuring acetic and formic acid by proton-transfer-reaction mass spectrometry, including sensitivity and humidity dependence, contribute to atmospheric chemistry research and environmental monitoring (Baasandorj et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

2-(6,6-dimethyl-1,4-dioxan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2)5-11-4-6(12-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSCLEYVEKVDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(O1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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